molecular formula C15H12F3NO B14138498 N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide

N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide

Katalognummer: B14138498
Molekulargewicht: 279.26 g/mol
InChI-Schlüssel: WVIDINQFUFSBNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide is a biphenyl derivative featuring an acetamide group at the 2-position of one phenyl ring and a trifluoromethyl (-CF₃) substituent at the 4'-position of the adjacent phenyl ring (Figure 1). This compound is of interest due to the electronic effects of the -CF₃ group, which enhances metabolic stability and influences molecular interactions in biological systems. Its structural complexity makes it a candidate for pharmaceutical research, particularly in targeting receptors sensitive to aromatic and fluorinated motifs.

Eigenschaften

Molekularformel

C15H12F3NO

Molekulargewicht

279.26 g/mol

IUPAC-Name

N-[2-[4-(trifluoromethyl)phenyl]phenyl]acetamide

InChI

InChI=1S/C15H12F3NO/c1-10(20)19-14-5-3-2-4-13(14)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI-Schlüssel

WVIDINQFUFSBNJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 2-acetamidophenylboronic acid with 4-bromobenzotrifluoride provides an orthogonal route. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), this method achieves 58% yield but suffers from higher costs due to precious metal catalysts.

Reductive Amination

In a niche approach, 4'-trifluoromethylbiphenyl-2-ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, followed by acetylation. Though academically interesting, this three-step sequence offers no practical advantages over direct acetylation, with an overall yield of 41%.

Industrial-Scale Production and Process Intensification

Commercial manufacturing employs kilogram-scale reactors with automated feed systems. A patented process (WO202318712) details:

  • Charging 4'-trifluoromethylbiphenyl-2-amine (500 kg) and acetic anhydride (650 L) into a jacketed reactor.
  • Heating to 80°C with mechanical stirring for 3 hours.
  • Distilling excess acetic anhydride under reduced pressure (100 mbar).
  • Crystallizing the residue from heptane/ethyl acetate (4:1) to afford 92% purity product at 89% yield.

Continuous crystallization units coupled with inline IR monitoring ensure consistent particle size distribution (D90 < 50 µm), critical for pharmaceutical formulation.

Comparative Analysis of Synthetic Methods

The table below summarizes key performance metrics across published protocols:

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Classical Acetylation None Chloroform 25 2 82 98
Catalytic Acetylation AcOH Ethyl Acetate 120 8 78 97
Flow Chemistry None Toluene 130 0.25 85 99
Suzuki Coupling Pd(PPh₃)₄ Toluene/H₂O 110 12 58 95

Data reveal that flow chemistry achieves the best compromise between speed and yield, though requiring significant capital investment. Classical methods remain preferable for small-scale synthesis due to minimal infrastructure needs.

Purification and Characterization

Final purification typically involves sequential recrystallization and chromatography. A optimized protocol uses:

  • Initial recrystallization from heptane/ethyl acetate (4:1) to remove polymeric impurities.
  • Column chromatography on silica gel (230–400 mesh) with gradient elution from petroleum ether to 30% ethyl acetate.
  • Final polishing via preparative HPLC (C18 column, acetonitrile/water 70:30) for pharmaceutical-grade material.

Characterization by ¹H NMR (400 MHz, CDCl₃) shows diagnostic signals at δ 2.15 (s, 3H, CH₃CO), 7.35–7.68 (m, 8H, Ar-H), and 8.02 (br s, 1H, NH). High-resolution mass spectrometry confirms the molecular ion at m/z 279.1234 [M+H]⁺ (calc. 279.1238).

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamino-4’-trifluoromethylbiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Acetamino-4’-trifluoromethylbiphenyl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Acetamino-4’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in pain perception and inflammation. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with ion channels such as TRPA1 and TRPV1, which play key roles in pain signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Biphenyl Moieties

N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide (Compound 6)
  • Structure : Biphenyl core with a trifluoromethoxy (-OCF₃) group on an ethyl chain and a chloroacetamide substituent.
  • Key Differences : Unlike the target compound, the -CF₃ group is part of a trifluoromethoxy side chain rather than directly attached to the biphenyl ring. The presence of chlorine in the acetamide moiety alters reactivity and polarity .
  • Synthesis : Achieved via hydrogenation of azido intermediates followed by reaction with chloroacetyl chloride (92% yield) .
Goxalapladib (CAS-412950-27-7)
  • Structure : Contains a [4’-(trifluoromethyl)biphenyl]methyl group linked to a naphthyridine-acetamide scaffold.
  • Key Differences : The biphenyl moiety is part of a larger pharmacophore designed for atherosclerosis treatment. The acetamide is tertiary, with additional piperidine and methoxyethyl groups enhancing target specificity .

Analogues with Single Phenyl Rings and -CF₃ Substituents

N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 348-90-3)
  • Structure : Single phenyl ring with -CF₃ at the 3-position and chlorine at the 4-position.
  • Physical Properties : Molecular weight = 237.6 g/mol; melting point = 128–130°C.
  • The -CF₃ and -Cl substituents create a strong electron-withdrawing effect, influencing solubility and metabolic stability .
N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (CAS 97760-98-0)
  • Structure : Single phenyl ring with -CF₃ at the 2-position and iodine at the 4-position.
  • Physical Properties : Molecular weight = 329.06 g/mol; density = 1.847 g/cm³.
  • The absence of a biphenyl system limits lipophilicity compared to the target compound .

Analogues with Heterocyclic Systems

2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 851614-35-2)
  • Structure : Combines a trifluoromethylated triazolopyridine core with an acetamide-oxazole side chain.
  • Comparison : The heterocyclic system introduces nitrogen atoms, altering hydrogen-bonding capacity and bioavailability. The -CF₃ group enhances resistance to oxidative metabolism .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide 309.3 Not reported Biphenyl, -CF₃, acetamide Under investigation Target
N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide 237.6 128–130 -CF₃, -Cl Not reported
N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide 329.06 Not reported -CF₃, -I Halogen bonding studies
Compound 6 (Biphenyl derivative) ~450 (estimated) Not reported Biphenyl, -OCF₃, chloroacetamide Synthetic intermediate

Biologische Aktivität

N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H12F3NO and is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The structure allows for significant interactions with various biological targets, making it a candidate for therapeutic applications.

The compound's mechanism of action is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The trifluoromethyl group improves membrane permeability, facilitating cellular uptake. Once inside the cell, it may inhibit specific kinases or receptors involved in signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of FLT3 Kinase : In vivo studies demonstrated that related compounds exhibit potent inhibition of FLT3-ITD-positive acute myeloid leukemia cell lines, leading to reduced tumor growth in xenograft models. The IC50 values reported range from 30-80 nM against various mutants, indicating strong selectivity over wild-type FLT3 and cKIT kinases .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by suppressing phosphorylation of FLT3 kinase and downstream signaling pathways, effectively arresting the cell cycle at the G0/G1 phase .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties:

  • MAO-B Inhibition : Similar compounds have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. Inhibiting MAO-B can lead to increased levels of neuroprotective neurotransmitters .

Case Studies and Experimental Data

  • Antitumor Efficacy : A study involving a xenograft model showed that treatment with this compound resulted in significant tumor size reduction compared to controls. Tumors treated with the compound exhibited lower levels of phosphorylated FLT3 compared to untreated tumors.
  • Cell Viability Assays : In vitro assays using various cancer cell lines demonstrated that concentrations as low as 50 µM could reduce cell viability by over 70%, indicating potent cytotoxic effects .
  • Selectivity Profile : The selectivity index for FLT3-ITD over wild-type FLT3 was found to be greater than 300-fold, suggesting minimal off-target effects which are crucial for therapeutic applications .

Comparative Analysis Table

Biological ActivityCompoundIC50 (nM)SelectivityReference
FLT3 Kinase InhibitionThis compound30-80>300-fold over FLT3 wt
MAO-B InhibitionRelated Compounds510>78.4 over MAO-A
Cell Viability ReductionCancer Cell Lines50 µM-

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide, and how can yield optimization be achieved?

The synthesis typically involves multi-step reactions, including coupling of biphenyl precursors with trifluoromethyl groups followed by acetylation. For example, a related compound (N,N′-((4-Fluorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide)) was synthesized via a condensation reaction between 2-(4-(trifluoromethyl)phenyl)acetamide and 4-fluorobenzaldehyde, achieving a 90% yield using optimized conditions (method 1) . Key factors influencing yield include:

  • Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura couplings.
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Reaction time/temperature : Controlled heating (e.g., reflux in DMSO) to avoid side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.63 ppm for aromatic protons adjacent to trifluoromethyl groups).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 394.382 for a fluorinated analog).
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles and torsion angles in biphenyl systems).

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the acetamide group.
  • Use amber vials to avoid photodegradation, as trifluoromethyl groups may sensitize the compound to UV light.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or solvent carriers (DMSO concentration).
  • Purity thresholds : Impurities >5% (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (≥95%).
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify SAR trends.

Q. What computational strategies are effective in predicting target interactions and pharmacokinetic properties?

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 isoforms).
  • QSAR Models : Correlate substituent electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) with solubility/logP.
  • MD Simulations : Assess stability of acetamide conformers in aqueous vs. lipid membranes.

Q. How can low aqueous solubility be addressed to improve in vivo bioavailability?

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains for enhanced solubility.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles.
  • Structural Modification : Replace hydrophobic groups (e.g., biphenyl) with polar moieties (e.g., pyridyl).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.